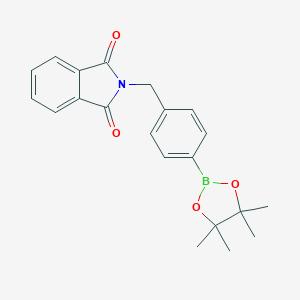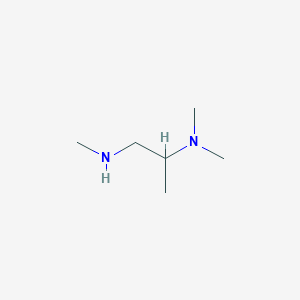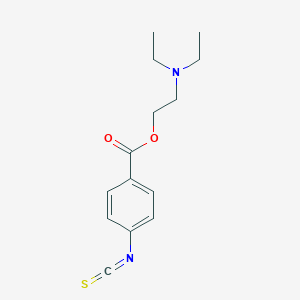
Procaine isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Procaine isothiocyanate is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. It is a derivative of procaine, a local anesthetic, and is commonly used as a fluorescent labeling agent in biological and biochemical experiments.
Aplicaciones Científicas De Investigación
Procaine isothiocyanate is primarily used as a fluorescent labeling agent in biological and biochemical experiments. It can be conjugated to proteins, nucleic acids, and other biomolecules to visualize their localization and dynamics in living cells and tissues. It has also been used to study protein-protein interactions, enzyme kinetics, and membrane transport.
Mecanismo De Acción
Procaine isothiocyanate fluoresces when excited by ultraviolet or blue light. The fluorescence emission spectrum is highly dependent on the local environment of the probe, such as pH, polarity, and viscosity. This property allows for the detection of changes in the microenvironment of labeled biomolecules, such as conformational changes, ligand binding, and enzymatic activity.
Efectos Bioquímicos Y Fisiológicos
Procaine isothiocyanate is generally considered to be non-toxic and non-invasive to living cells and tissues. However, it may interfere with some biological processes due to its hydrophobicity and potential for nonspecific binding. It is important to use appropriate controls and experimental conditions to minimize these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Procaine isothiocyanate has several advantages over other fluorescent probes, such as its high quantum yield, photostability, and low toxicity. It is also relatively easy to use and can be conjugated to a wide range of biomolecules. However, it has some limitations, such as its sensitivity to environmental factors and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
There are several areas where procaine isothiocyanate could be further developed and applied in scientific research. For example, it could be used to study the dynamics of protein complexes and signaling pathways in living cells, as well as the interactions between biomolecules and synthetic materials. It could also be combined with other imaging techniques, such as super-resolution microscopy and electron microscopy, to provide more detailed information about cellular structures and functions. Additionally, new methods for synthesis and conjugation of procaine isothiocyanate could be developed to improve its efficiency and versatility.
Métodos De Síntesis
Procaine isothiocyanate is synthesized by reacting procaine hydrochloride with potassium thiocyanate in the presence of an alkaline solution. The reaction produces a white crystalline powder that is soluble in water and ethanol. The purity of the final product can be increased by recrystallization from ethanol.
Propiedades
Número CAS |
129083-49-4 |
|---|---|
Nombre del producto |
Procaine isothiocyanate |
Fórmula molecular |
C14H18N2O2S |
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 4-isothiocyanatobenzoate |
InChI |
InChI=1S/C14H18N2O2S/c1-3-16(4-2)9-10-18-14(17)12-5-7-13(8-6-12)15-11-19/h5-8H,3-4,9-10H2,1-2H3 |
Clave InChI |
OEWIYUQCPIHWHB-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |
SMILES canónico |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N=C=S |
Otros números CAS |
129083-49-4 |
Sinónimos |
(3H)-PRIT PRIT procaine isothiocyanate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



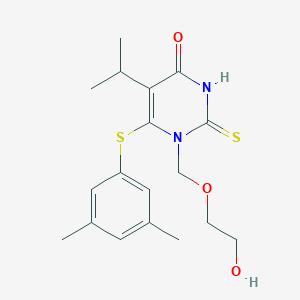
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
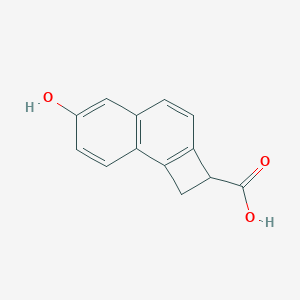
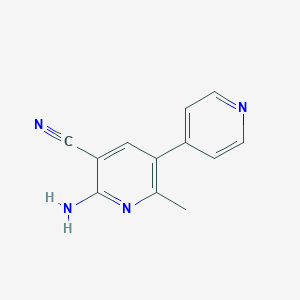
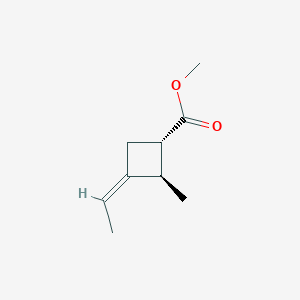
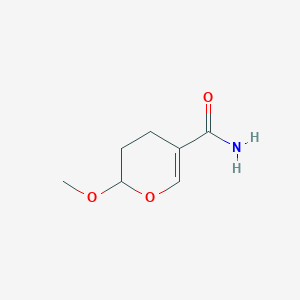
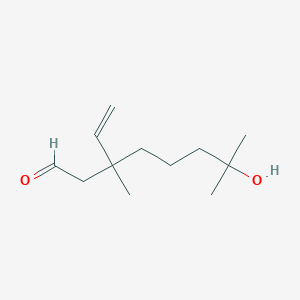
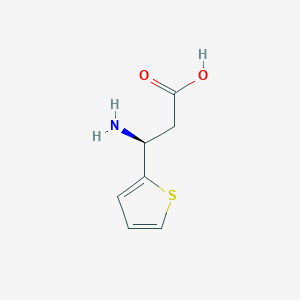
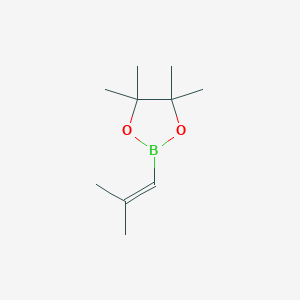
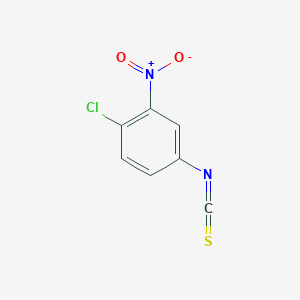
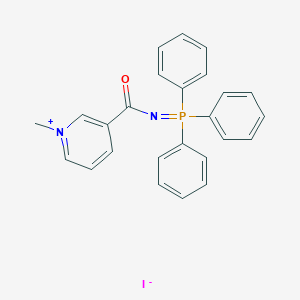
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
